molecular formula C12H11N B3126316 Quinoline, 2-(2-propenyl)- CAS No. 33328-29-9

Quinoline, 2-(2-propenyl)-

Cat. No.: B3126316
CAS No.: 33328-29-9
M. Wt: 169.22 g/mol
InChI Key: NUGZWESJXYMAEW-UHFFFAOYSA-N
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Description

Quinoline, 2-(2-propenyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Mechanism of Action

Target of Action

Quinoline, 2-(2-propenyl)-, like other quinolines, has been found to exhibit a broad spectrum of biological activities. It has been reported to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The primary targets of quinoline compounds are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action.

Mode of Action

The mode of action of quinoline compounds involves the formation of a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction disrupts the normal functioning of these enzymes, leading to inhibition of bacterial growth and proliferation .

Biochemical Pathways

Quinoline compounds affect various biochemical pathways due to their broad spectrum of biological activities. For instance, in their role as antimicrobial agents, they interfere with the DNA replication process of bacteria by inhibiting the action of gyrase and topoisomerase IV enzymes . This disruption in the DNA replication process leads to the death of the bacterial cells, thereby exerting an antimicrobial effect.

Pharmacokinetics

The pharmacokinetics of quinoline compounds can vary depending on their specific chemical structure. Many quinolines are known for their excellent tissue penetration and broad-spectrum activity, which contribute to their effectiveness as therapeutic agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy.

Result of Action

The result of the action of quinoline compounds is often the inhibition of growth and proliferation of the targeted organisms or cells. For instance, in their role as antimicrobial agents, quinolines can effectively inhibit the growth of bacteria by disrupting their DNA replication process . Similarly, quinoline-based antitumor agents can inhibit the growth and proliferation of tumor cells.

Biochemical Analysis

Biochemical Properties

Quinoline, 2-(2-propenyl)-, like other Quinoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often the basis for its diverse biological activities, including antimalarial, antibacterial, anti-inflammatory, anti-arrhythmic, anti-anginal, antihypertensive, anti-depressant, and anti-convulsant effects .

Cellular Effects

Quinoline, 2-(2-propenyl)-, can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific cellular context and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of Quinoline, 2-(2-propenyl)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and can contribute to its various biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinoline, 2-(2-propenyl)-, can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . These factors can influence the results of in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Quinoline, 2-(2-propenyl)-, can vary with different dosages in animal models . At low doses, it may have therapeutic effects, while at high doses, it may cause toxic or adverse effects.

Metabolic Pathways

Quinoline, 2-(2-propenyl)-, is involved in various metabolic pathways . It can interact with enzymes or cofactors, and it can affect metabolic flux or metabolite levels.

Transport and Distribution

Quinoline, 2-(2-propenyl)-, can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and it can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of Quinoline, 2-(2-propenyl)-, can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Always refer to the primary literature for the most accurate and up-to-date information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2-(2-propenyl)-, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-prop-2-enylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h2-4,6-9H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGZWESJXYMAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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